N-[1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropyl]prop-2-enamide
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Overview
Description
N-[1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a fluoro-substituted methoxyphenyl group attached to a cyclopropyl ring, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropyl]prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Fluoro-Methoxyphenyl Intermediate: The initial step involves the introduction of a fluoro group onto a methoxyphenyl ring. This can be achieved through electrophilic aromatic substitution reactions using fluorinating agents.
Cyclopropylation: The fluoro-methoxyphenyl intermediate is then subjected to cyclopropylation reactions, often using cyclopropyl halides in the presence of strong bases.
Amidation: The final step involves the formation of the prop-2-enamide moiety through amidation reactions. This can be achieved by reacting the cyclopropylated intermediate with prop-2-enoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Amines, Thiols
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropyl]prop-2-enamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
N-[1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropyl]prop-2-enamide can be compared with other similar compounds, such as:
N-[1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropyl]acetamide: Similar structure but with an acetamide moiety instead of prop-2-enamide.
N-[1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropyl]but-2-enamide: Similar structure but with a but-2-enamide moiety.
N-[1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropyl]prop-2-ynamide: Similar structure but with a prop-2-ynamide moiety.
Properties
IUPAC Name |
N-[1-[(5-fluoro-2-methoxyphenyl)methyl]cyclopropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c1-3-13(17)16-14(6-7-14)9-10-8-11(15)4-5-12(10)18-2/h3-5,8H,1,6-7,9H2,2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHVDAOZXXQHQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CC2(CC2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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